6-Bromo-8-chloroquinoline

Physical property comparison Solid-state handling Weighing accuracy

6-Bromo-8-chloroquinoline (CAS 16567-13-8) is a dihalogenated quinoline building block with the molecular formula C9H5BrClN and a molecular weight of 242.50 g/mol. It belongs to the haloquinoline subclass and is characterized by a bromine atom at the 6-position and a chlorine atom at the 8-position of the quinoline core.

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 16567-13-8
Cat. No. B599952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloroquinoline
CAS16567-13-8
Synonyms6-Bromo-8-chloroquinoline
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
InChIKeyBDEUOIMCEVFYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-chloroquinoline (CAS 16567-13-8): An Overview for Procurement Decisions


6-Bromo-8-chloroquinoline (CAS 16567-13-8) is a dihalogenated quinoline building block with the molecular formula C9H5BrClN and a molecular weight of 242.50 g/mol [1]. It belongs to the haloquinoline subclass and is characterized by a bromine atom at the 6-position and a chlorine atom at the 8-position of the quinoline core. This compound is primarily employed as a synthetic intermediate in medicinal chemistry, where its mixed halogenation pattern enables sequential palladium-catalyzed cross-coupling reactions for the construction of diverse compound libraries . It is supplied as a solid (melting point 119.5–120 °C) with typical commercial purities of 97% or higher, and vendors including Bidepharm provide batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Halogenated Quinoline Substitution Fails for 6-Bromo-8-chloroquinoline


Dihalogenated quinoline building blocks cannot be treated as interchangeable commodities because the identity and position of the halogen atoms dictate both the physical handling characteristics and the synthetic reactivity profile. 6-Bromo-8-chloroquinoline possesses a mixed halogenation pattern (Br at C6, Cl at C8) that creates a built-in reactivity gradient: the C–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond, enabling predictable sequential functionalization without the need for protecting groups [1]. In contrast, homohalogenated analogs such as 6,8-dichloroquinoline or 6,8-dibromoquinoline lack this intrinsic selectivity, making regioselective mono-functionalization substantially more challenging and often requiring cryogenic conditions or extensive optimization [2]. Furthermore, the solid physical state of 6-bromo-8-chloroquinoline (mp 119.5–120 °C) provides practical advantages over liquid mono-halogenated quinolines used as upstream synthetic precursors, directly impacting workflow efficiency in parallel synthesis and library production [3].

Quantitative Differential Evidence: 6-Bromo-8-chloroquinoline vs. Closest Analogs


Solid-State Handling Advantage: 6-Bromo-8-chloroquinoline vs. Mono-Halogenated Quinoline Precursors

6-Bromo-8-chloroquinoline is a crystalline solid with a melting point of 119.5–120 °C [1]. In contrast, its immediate synthetic precursor 8-chloroquinoline is a liquid at room temperature (mp -20 °C) , and 6-bromoquinoline is a low-melting solid (mp 19 °C) that is effectively a liquid under typical laboratory conditions . The solid form enables accurate gravimetric dispensing, simplifies purification by recrystallization, and facilitates long-term storage without cold-chain requirements, all of which are critical considerations for procurement in automated parallel synthesis workflows.

Physical property comparison Solid-state handling Weighing accuracy Purification

Mixed Halogen Reactivity Gradient Enables Sequential Functionalization vs. Homohalogenated Analogs

The coexistence of a C–Br bond (C6) and a C–Cl bond (C8) in the same quinoline scaffold creates an intrinsic reactivity gradient for Pd-catalyzed cross-coupling. Aryl bromides undergo oxidative addition to Pd(0) 10–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This differential reactivity enables a 'Br-first, Cl-second' sequential diversification strategy, which has been experimentally validated on the positional isomer 6-bromo-4-chloroquinoline, where the bromine handle was selectively substituted with a boronic acid/ester before the chlorine [2]. In contrast, 6,8-dibromoquinoline and 6,8-dichloroquinoline both present two halogens of identical reactivity, making selective mono-functionalization inherently difficult and often requiring cryogenic lithiation-bromination steps that are avoided with the mixed-halogen scaffold [3].

Sequential cross-coupling Regioselectivity Suzuki-Miyaura coupling Building block utility

Kinase Binding Profile of Halogenated Quinolines: Bromine at C8 Confers Enhanced Target Engagement vs. Chlorine

In a competition binding assay against a panel of kinases, an 8-bromoquinoline derivative (compound 11) exhibited a Kd of 1.9 nM for GAK (cyclin G-associated kinase), representing a 3.5-fold improvement in binding affinity over the corresponding 8-chloroquinoline analog (compound 10, Kd = 6.7 nM for GAK) [1]. While this specific comparison involves 4-amino-substituted quinolines rather than the unsubstituted 6-bromo-8-chloroquinoline scaffold itself, it provides class-level evidence that the presence of a bromine substituent at the 8-position of the quinoline core can positively influence target engagement compared to chlorine, and that this halogen-dependent effect is kinase-specific (for RIPK2, the trend is less pronounced: Br Kd = 110 nM vs. Cl Kd = 85 nM) [1].

Kinase binding GAK RIPK2 Structure-activity relationship Halogen effect

Regulatory Hazard Classification: Specific GHS Profile Distinguishes 6-Bromo-8-chloroquinoline from Structurally Similar Building Blocks

6-Bromo-8-chloroquinoline carries a GHS07 'Warning' classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and is assigned to Transport Category 6.1C (combustible, acute toxic Cat. 3) . This specific combination of H-statements and transport classification differs from that of its mono-halogenated precursor 8-chloroquinoline, which is classified as a liquid with distinct storage and shipping requirements, and from 6,8-dichloroquinoline, which may carry different hazard profiles based on its dichloro substitution pattern. For procurement and EHS compliance, these differences affect shipping mode eligibility, storage conditions, and personal protective equipment requirements, directly influencing total cost of ownership in multi-gram to kilogram-scale research programs .

Safety classification GHS Procurement compliance Handling requirements

Scaffold Versatility: 6-Bromo-8-chloroquinoline as a Divergent Intermediate vs. Pre-functionalized Chloroquine Analogs

6-Bromo-8-chloroquinoline is a structural analog of 6-bromo-8-chloroquine (BOCQ) but differs fundamentally in its synthetic utility: BOCQ contains a pre-installed aminoalkyl side chain at the 4-position and has been characterized as a metabotropic glutamate receptor subtype 2 (mGlu2) positive allosteric modulator with antipsychotic activity in animal models . In contrast, 6-bromo-8-chloroquinoline lacks this side chain, leaving the quinoline core unsubstituted at positions 2, 3, and 4, and therefore presents a more versatile starting point for divergent library synthesis. While BOCQ is locked into a specific pharmacophore space defined by its aminoalkyl substitution, 6-bromo-8-chloroquinoline can be diversified into multiple distinct chemotypes through sequential functionalization of the bromine and chlorine handles, followed by further modification at the remaining unsubstituted positions [1].

Scaffold diversification Medicinal chemistry Building block BOCQ analog

Optimal Application Scenarios for 6-Bromo-8-chloroquinoline Based on Quantitative Evidence


Parallel Synthesis of Diverse Quinoline-Based Screening Libraries via Sequential Suzuki-Miyaura Coupling

6-Bromo-8-chloroquinoline is ideally suited for automated parallel synthesis platforms where a single building block must yield diverse outputs through sequential cross-coupling. The C–Br bond at C6 can be selectively engaged with a first arylboronic acid under mild Pd catalysis (e.g., Pd(PPh3)4, K2CO3, DME/H2O), followed by coupling of the C–Cl bond at C8 with a different arylboronic acid under more forcing conditions [1]. This strategy has been experimentally validated on the 6-bromo-4-chloroquinoline positional isomer [2], and the principle is transferable to the 6,8-substitution pattern. The solid physical form (mp 119.5–120 °C) ensures accurate automated dispensing, with batch-specific QC documentation (NMR, HPLC, GC) available from vendors such as Bidepharm for lot-to-lot consistency .

Kinase Inhibitor Lead Generation Targeting GAK or RIPK2

Class-level kinase binding data indicate that 8-bromoquinoline scaffolds exhibit improved binding affinity for GAK (Kd = 1.9 nM) compared to 8-chloroquinoline analogs (Kd = 6.7 nM) [3]. While this data is derived from 4-amino-substituted quinolines, it provides a reasonable starting hypothesis that 6-bromo-8-chloroquinoline-derived compounds may retain the favorable bromine-mediated binding interaction. Research programs targeting GAK, RIPK2, or related kinases can use 6-bromo-8-chloroquinoline as a core scaffold, exploiting the C6-bromine position for SAR exploration and the C8-chlorine for subsequent optimization, with the understanding that the halogen-dependent binding effect must be re-confirmed for each derivative series.

Replacement of Liquid Mono-Halogenated Quinolines in Scale-Up and Automated Workflows

For laboratories transitioning from manual synthesis to automated parallel chemistry or scale-up, the solid-state nature of 6-bromo-8-chloroquinoline (mp 119.5–120 °C) eliminates the dispensing inaccuracies and solvent dilution steps associated with liquid building blocks such as 8-chloroquinoline (mp -20 °C) and 6-bromoquinoline (mp 19 °C) [4]. This directly translates to improved well-to-well reproducibility in 96- or 384-well format library synthesis and reduces the solvent waste stream. Additionally, the GHS07 'Warning' classification with H302-H315-H319-H335 hazard statements is readily managed with standard laboratory PPE, avoiding the need for specialized containment that more hazardous analogs may require .

Divergent Medicinal Chemistry Starting Point for CNS and Anti-Infective Programs

As a structural analog of 6-bromo-8-chloroquine (BOCQ), which has demonstrated mGlu2 positive allosteric modulation and antipsychotic effects in animal models , 6-bromo-8-chloroquinoline offers a more versatile entry point into quinoline-based CNS drug discovery. Unlike BOCQ, which carries a pre-installed aminoalkyl side chain, the unsubstituted C2, C3, and C4 positions of 6-bromo-8-chloroquinoline allow medicinal chemists to explore entirely different pharmacophores without the constraint of a fixed side chain. Simultaneously, the quinoline core has established precedence in antimalarial, antibacterial, and HCV protease inhibitor programs [5], making this building block a cost-efficient single procurement that can support multiple therapeutic area projects within a research organization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.